

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride

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Compound of Interest

Compound Name: 4-hydrazinylbenzenesulfonamide
Hydrochloride

Cat. No.: B021676

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development.^[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.^{[1][2]} Its chemical structure, featuring a hydrazine group attached to a benzenesulfonamide moiety, imparts it with versatile reactivity for the synthesis of heterocyclic compounds and other derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][3]} The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.^{[1][3]}

Chemical Properties

This section details the key chemical and physical properties of **4-hydrazinylbenzenesulfonamide hydrochloride**.

General Properties

Property	Value	Source(s)
CAS Number	17852-52-7	[3][4][5]
Molecular Formula	C ₆ H ₁₀ ClN ₃ O ₂ S	[5][6]
Molecular Weight	223.68 g/mol	[6][7]
Appearance	White to light yellow crystalline powder	[3][8]
Melting Point	149-152 °C (lit.), 204 °C (decomp)	[7][8]
Solubility	Soluble in water. Slightly soluble in Methanol (with heating).	[8]
Hygroscopicity	Hygroscopic	[8]

Spectral Data

While comprehensive spectral analysis with full peak assignments is not readily available in the public domain, the following characteristic peaks have been reported:

Spectroscopy	Data	Source(s)
¹ H NMR (DMSO-d ₆)	δ 8.2 (s, 1H, SO ₂ NH ₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH ₂)	[1]
FT-IR	Key peaks at 3330 cm ⁻¹ (N–H stretch), 1624 cm ⁻¹ (C=N), and 1190 cm ⁻¹ (S=O)	[1]

Note: A specific experimental pKa value for **4-hydrazinylbenzenesulfonamide hydrochloride** is not widely reported. However, computational methods exist for the accurate prediction of pKa values for sulfonamide drugs.[9] Mass spectrometry data with detailed fragmentation patterns is also not readily available.

Experimental Protocols

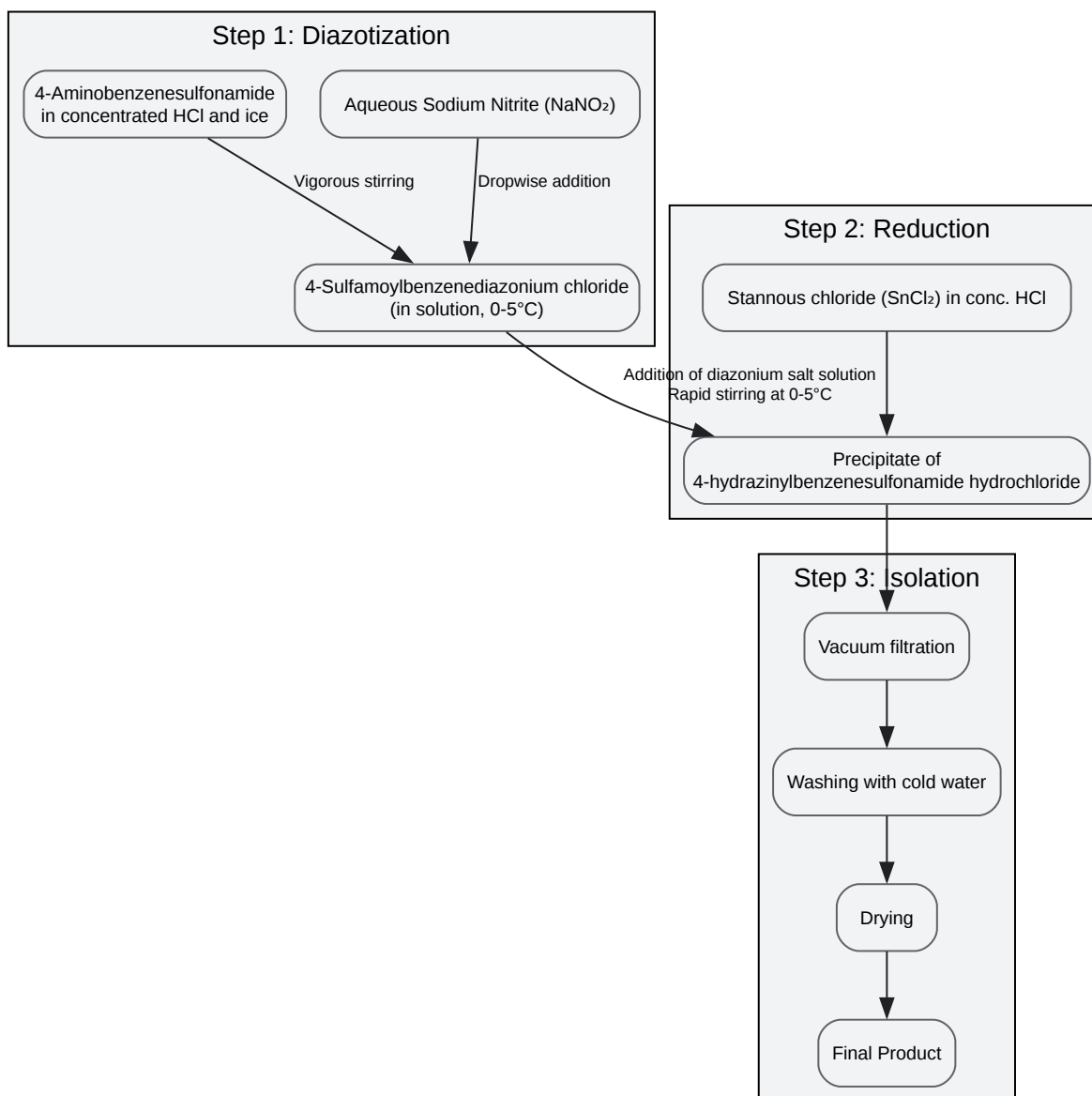
Detailed methodologies for the synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 4-Aminobenzenesulfonamide (Sulfanilamide)

This method involves the diazotization of sulfanilamide followed by reduction.

Experimental Workflow:

Synthesis from 4-Aminobenzenesulfonamide

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Caption: Workflow for the synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** from 4-aminobenzenesulfonamide.

Methodology:

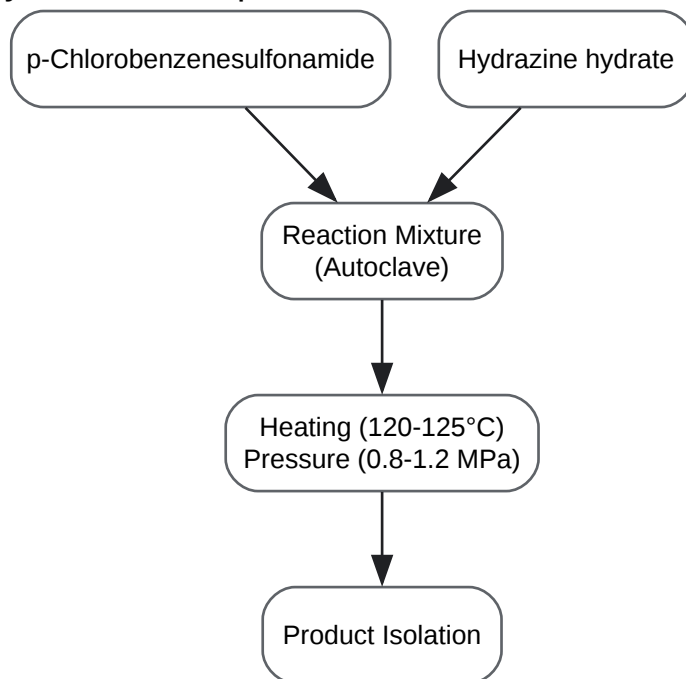
- **Diazotization:** 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C.^[1] An aqueous solution of sodium nitrite (20 mmol) is then added dropwise under vigorous stirring. The reaction is complete when a clear solution is formed, typically within 30-60 minutes, yielding 4-sulfamoylbenzenediazonium chloride in solution.^[1]
- **Reduction:** The freshly prepared diazonium salt solution is added to a rapidly stirred solution of stannous chloride ($\text{SnCl}_2 \cdot \text{H}_2\text{O}$, 10 g) in concentrated hydrochloric acid (10 mL) at 0–5°C.^[1] Precipitation of the product occurs, and the mixture is typically left to stand overnight to ensure complete reduction.^[1]
- **Isolation:** The solid product is collected by vacuum filtration, washed with cold water, and dried to yield **4-hydrazinylbenzenesulfonamide hydrochloride**.^[1]

Synthesis from p-Chlorobenzenesulfonamide

This alternative route involves the direct substitution of the chloro group with hydrazine.

Experimental Workflow:

Synthesis from p-Chlorobenzenesulfonamide



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Caption: Workflow for the synthesis of **4-hydrazinylbenzenesulfonamide hydrochloride** from p-chlorobenzenesulfonamide.

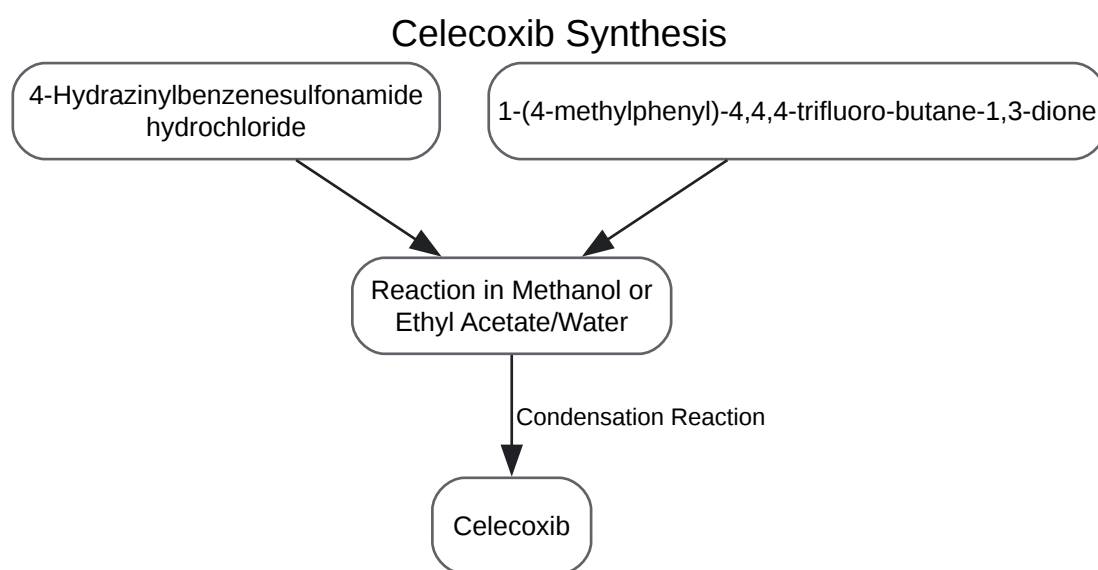
Methodology:

- Reaction Setup: p-Chlorobenzenesulfonamide and hydrazine hydrate (in a molar ratio of approximately 1:8 to 1:15) are added to an autoclave.[10]
- Reaction Conditions: The autoclave is heated to 120-125°C, and the pressure is maintained at 0.8-1.2 MPa.[10] The reaction is monitored until the p-chlorobenzenesulfonamide is consumed.
- Product Isolation: Upon completion, the reaction mixture is worked up to isolate the **4-hydrazinylbenzenesulfonamide hydrochloride**. This method is reported to be suitable for industrialized production with high yield and purity.[10]

Application in Drug Synthesis: The Case of Celecoxib

A primary application of **4-hydrazinylbenzenesulfonamide hydrochloride** is as a key intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor.

Synthesis of Celecoxib:



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Caption: Synthetic pathway for Celecoxib using **4-hydrazinylbenzenesulfonamide hydrochloride**.

Methodology:

The synthesis involves the condensation of **4-hydrazinylbenzenesulfonamide hydrochloride** with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.^[11] The reaction can be carried out in a solvent system such as methanol or a mixture of ethyl acetate and water, followed by heating.^[11] The resulting Celecoxib can then be purified by crystallization.

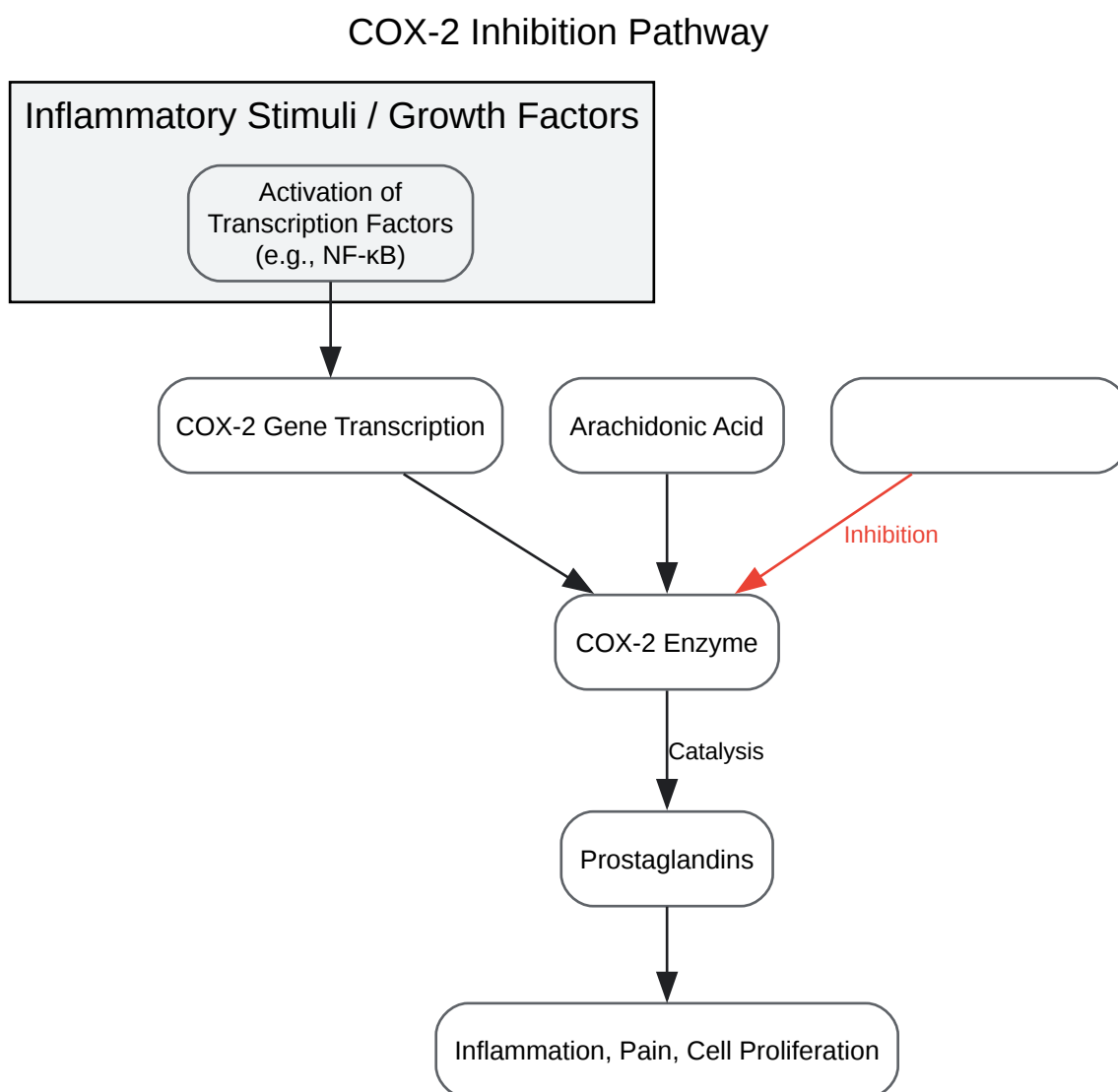
Biological Relevance and Signaling Pathways

While **4-hydrazinylbenzenesulfonamide hydrochloride** is primarily a synthetic intermediate, its derivatives exhibit significant biological activities by targeting specific enzymes and signaling

pathways.

COX-2 Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is typically induced during inflammation and in various cancers, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.



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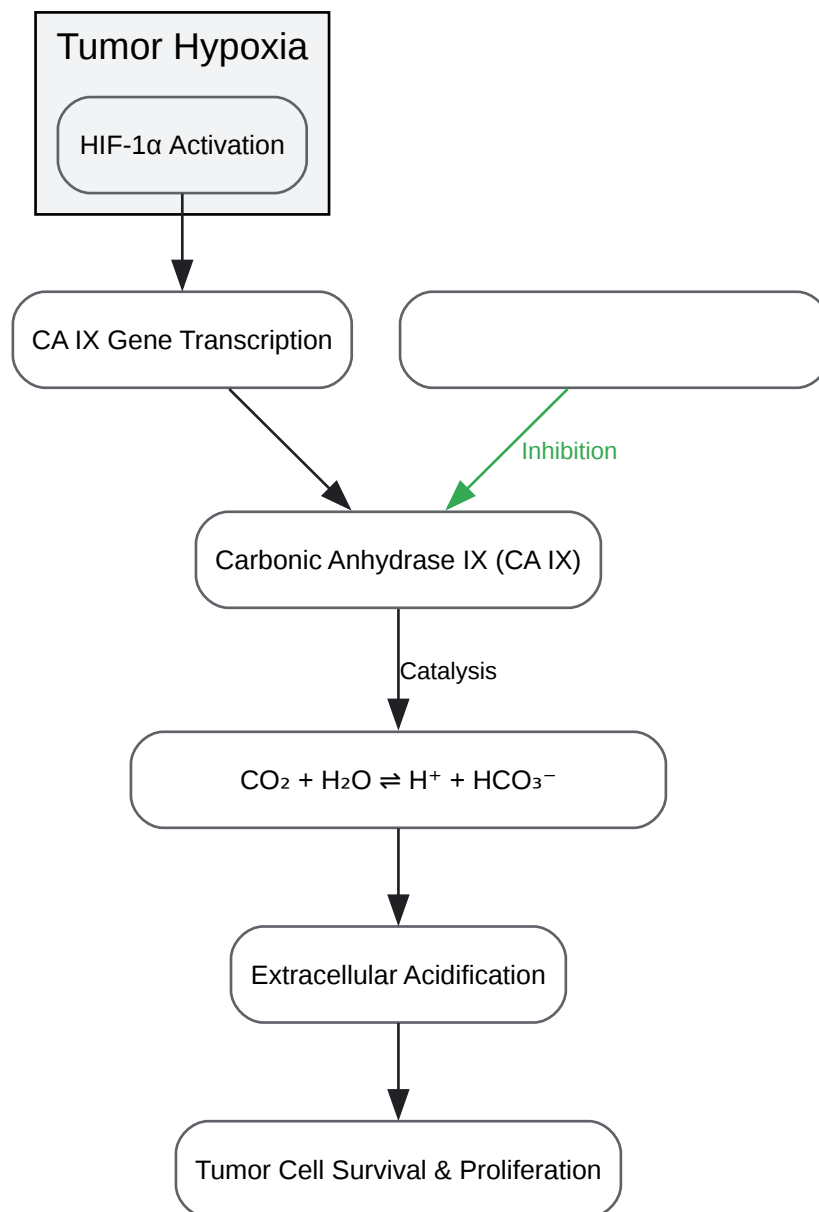
Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.

By inhibiting COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation and pain.[12] In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis and promoting apoptosis.[13] The anti-inflammatory mechanism of COX-2 inhibitors is also linked to the inhibition of the NF- κ B pathway.[12]

Carbonic Anhydrase IX Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide have also been investigated as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[14] It plays a crucial role in pH regulation in the tumor microenvironment, which is essential for cancer cell survival and proliferation.[15]

Carbonic Anhydrase IX Inhibition Pathway



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Caption: The role of Carbonic Anhydrase IX in tumors and its inhibition.

Inhibition of CA IX by sulfonamide-based compounds disrupts the pH balance within the tumor, leading to an accumulation of acidic byproducts and creating an unfavorable environment for cancer cell survival.[15] This can hinder tumor growth and enhance the efficacy of other cancer therapies.[15]

Conclusion

4-Hydrazinylbenzenesulfonamide hydrochloride is a cornerstone intermediate for the synthesis of a variety of pharmacologically active compounds. Its well-defined chemical properties and established synthetic protocols make it a valuable tool for researchers and drug development professionals. The biological activities of its derivatives, particularly as inhibitors of COX-2 and carbonic anhydrase IX, highlight the importance of this chemical scaffold in the ongoing development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological relevance of **4-hydrazinylbenzenesulfonamide hydrochloride**, serving as a foundational resource for its application in scientific research.

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